molecular formula C12H14BrFN2O B14906102 (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone

Cat. No.: B14906102
M. Wt: 301.15 g/mol
InChI Key: XKECEDHUERCZGV-UHFFFAOYSA-N
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Description

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is a chemical compound with the molecular formula C12H14BrFN2O It is characterized by the presence of a piperidine ring substituted with an amino group and a methanone group attached to a 2-bromo-4-fluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone typically involves the reaction of 3-aminopiperidine with 2-bromo-4-fluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common to ensure the product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, DMF), and bases (e.g., sodium hydride, NaH).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).

    Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).

Major Products Formed

    Substitution: Derivatives with different substituents replacing the bromine atom.

    Reduction: Alcohol derivatives.

    Oxidation: Nitro derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3-Aminopiperidin-1-yl)(2-chloro-4-fluorophenyl)methanone
  • (3-Aminopiperidin-1-yl)(2-bromo-4-methylphenyl)methanone
  • (3-Aminopiperidin-1-yl)(2-bromo-4-nitrophenyl)methanone

Uniqueness

(3-Aminopiperidin-1-yl)(2-bromo-4-fluorophenyl)methanone is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and biological activity. The combination of these substituents provides distinct chemical properties that can be leveraged in various research and industrial applications.

Properties

Molecular Formula

C12H14BrFN2O

Molecular Weight

301.15 g/mol

IUPAC Name

(3-aminopiperidin-1-yl)-(2-bromo-4-fluorophenyl)methanone

InChI

InChI=1S/C12H14BrFN2O/c13-11-6-8(14)3-4-10(11)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2

InChI Key

XKECEDHUERCZGV-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(C=C(C=C2)F)Br)N

Origin of Product

United States

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